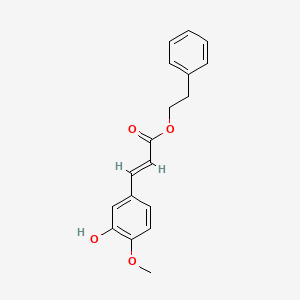

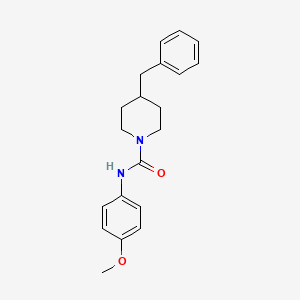

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.338. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

α-Glucosidase Inhibition

One of the notable applications of compounds closely related to (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is in the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. A study demonstrated that 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate showed higher α-glucosidase inhibition activity than the standard drug acarbose, suggesting its potential in managing postprandial blood glucose levels in diabetes patients (Santoso et al., 2022).

Photo-softening Effect in Block Copolymer Vesicles

Research into the synthesis and study of amphiphilic block copolymers incorporating similar compounds has revealed interesting photoresponsive behaviors. Specifically, a study focused on block copolymers with a hydrophobic block bearing azobenzene mesogens showed a photoinduced liquid crystal (LC) order–disorder transition inside the vesicle membrane, highlighting its potential in creating photoresponsive materials (Yan et al., 2011).

Corrosion Inhibition

Compounds structurally related to this compound have been explored as corrosion inhibitors. For instance, acrylamide derivatives were investigated for their effectiveness in protecting copper from corrosion in nitric acid solutions, showing promising results as mixed-type inhibitors and suggesting potential applications in metal preservation and industrial maintenance (Abu-Rayyan et al., 2022).

Polymer Synthesis and Applications

The compound's structural motifs find applications in polymer science, where they serve as building blocks for creating novel polymers with specific functionalities. Research into the polymerization of similar acrylate compounds has led to the development of materials with diverse applications, from drug delivery systems to adhesive hydrogels, underscoring the versatility and importance of these chemical structures in advancing material science and biomedical engineering (Hoogenboom et al., 2005).

Future Directions

The future research directions for “(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate” would depend on its properties and potential applications. These could include further studies to fully elucidate its physical and chemical properties, investigations into its potential uses, and development of methods for its safe and efficient synthesis .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various cellular targets, influencing processes such as cell proliferation, apoptosis, and signal transduction

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

The biochemical pathways affected by NSC666256 are currently unknown. Compounds with similar structures have been found to affect various biochemical pathways, including those involved in cell cycle regulation, apoptosis, and signal transduction

Result of Action

Compounds with similar structures have been found to induce apoptosis, inhibit cell proliferation, and alter signal transduction

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Properties

IUPAC Name |

2-phenylethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-21-17-9-7-15(13-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEGDBUJVGNJEU-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

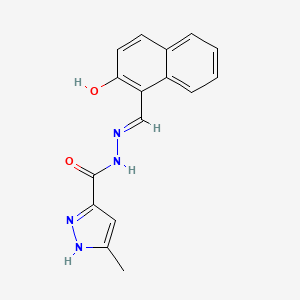

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-naphthamide](/img/structure/B2835546.png)

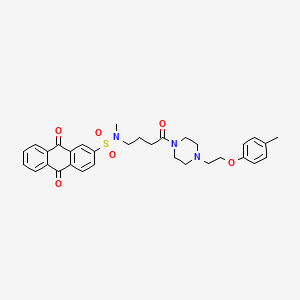

![ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2835548.png)

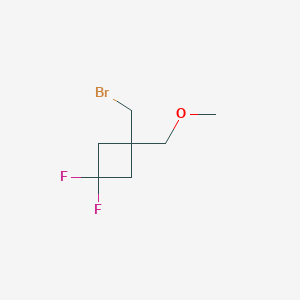

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2835550.png)

![4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2835562.png)

![2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2835563.png)

![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2835566.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2835567.png)